molecular formula C14H22N2O4 B13673978 tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate

Katalognummer: B13673978
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: BFMZRODUKSZAJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate is a compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl ester group and a tert-butoxy group, which are commonly used as protecting groups in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate involves the formation of reactive intermediates during chemical reactions. For example, during oxidation, the compound forms tert-butoxy radicals that can further react with other molecules . These intermediates play a crucial role in the overall reactivity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate
  • tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-imidazole-1-carboxylate
  • tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-triazole-1-carboxylate

Uniqueness

This compound is unique due to its specific pyrazole core structure, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole or triazole cores. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Eigenschaften

Molekularformel

C14H22N2O4

Molekulargewicht

282.34 g/mol

IUPAC-Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-1-carboxylate

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)19-11(17)7-10-8-15-16(9-10)12(18)20-14(4,5)6/h8-9H,7H2,1-6H3

InChI-Schlüssel

BFMZRODUKSZAJI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=CN(N=C1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.